1-{4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine
Description
This compound is a heterocyclic small molecule featuring a triazolo[4,3-b]pyridazine core linked via a piperidinyl-oxybutynyl chain to an isopropylpiperazine moiety. Its design likely targets protein-protein interactions or enzymatic activity, given the triazolopyridazine scaffold’s prevalence in kinase and bromodomain inhibition . The isopropylpiperazine group contributes to solubility and pharmacokinetic properties, as seen in similar molecules .
Properties
IUPAC Name |
3-methyl-6-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N7O/c1-18(2)27-15-13-26(14-16-27)10-4-5-17-30-20-8-11-28(12-9-20)22-7-6-21-24-23-19(3)29(21)25-22/h6-7,18,20H,8-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFNLCYDUUJDHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)OCC#CCN4CCN(CC4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, linker chemistry, and terminal substituents. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations :
Core Heterocycle: The triazolo[4,3-b]pyridazine core in the target compound and AZD5153 enables bivalent binding to bromodomains, unlike pyridazinones or benzo[h]chromenes, which target receptors or microbial enzymes . Pyrazolotriazolopyrimidines lack the spacer-linker architecture but share fused heterocyclic systems for kinase inhibition.
Fluorophenylpiperazine derivatives use hydrazone linkers, which are pH-sensitive and less stable in vivo.
Pharmacokinetic Profiles: Isopropylpiperazine in the target compound improves aqueous solubility over AZD5153’s dimethylpiperazinone, which relies on esterase-mediated metabolism . Benzo[h]chromenes exhibit moderate bioavailability due to planar aromatic systems, limiting blood-brain barrier penetration.
Research Findings and Mechanistic Insights
Target Compound vs. AZD5153 :
- AZD5153’s bivalent binding to BET proteins (BRD4) results in sub-nanomolar potency and tumor growth inhibition in xenografts . The target compound’s monovalent design (single triazolopyridazine core) may reduce efficacy but improve selectivity.
- Docking studies on similar triazolopyridazines suggest that the isopropylpiperazine group forms hydrogen bonds with BRD4’s Asn140, a critical residue for acetyl-lysine recognition .
Comparison with Fluorophenylpiperazine Derivatives :
- Compounds like T1–T7 show moderate affinity for serotonin receptors (Ki: 10–50 nM) but lack the triazolopyridazine core’s bromodomain specificity. Their hydrazone linkers are prone to hydrolysis, limiting therapeutic utility.
Antimycobacterial Activity :
- Benzo[h]chromenes target mycobacterial enzymes (MIC: 2–8 µg/mL) but are structurally distinct from the target compound, highlighting the role of core heterocycles in dictating biological targets.
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